Product packaging for Chloromethanesulfonyl chloride(Cat. No.:CAS No. 3518-65-8)

Chloromethanesulfonyl chloride

Cat. No.: B1360054
CAS No.: 3518-65-8
M. Wt: 149 g/mol
InChI Key: KQDDQXNVESLJNO-UHFFFAOYSA-N
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Description

Evolution of Sulfonyl Chlorides as Synthetic Building Blocks

Sulfonyl chlorides have a rich history in organic chemistry, evolving from industrial chemicals to indispensable reagents in modern synthesis. The journey began with the production of arylsulfonyl chlorides through the reaction of arenes with chlorosulfuric acid. This foundational method established a two-step, one-pot process where an arene, such as benzene, first reacts to form the corresponding sulfonic acid, which is then chlorinated to yield the sulfonyl chloride. wikipedia.org

The significance of sulfonyl chlorides expanded dramatically with the discovery of the antibacterial properties of sulfonamides in the 1930s, a landmark achievement that highlighted their importance in medicinal chemistry. This discovery propelled sulfonyl chlorides to the forefront of drug development, with Prontosil becoming a key example of a sulfonamide-based drug.

Historically, the synthesis of sulfonyl chlorides often involved harsh reagents like phosphorus pentachloride and phosphoryl chloride, requiring high temperatures and long reaction times. google.com These methods were often limited by their lack of selectivity and the production of corrosive byproducts. Over time, milder and more selective methods have been developed. For instance, the use of 2,4,6-trichloro-1,3,5-triazine allows for the chlorination of sulfonic acids under neutral conditions. More recent advancements include the oxidation of thiols using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) and the conversion of primary sulfonamides to sulfonyl chlorides using pyrylium (B1242799) salts as activating agents. researchgate.net

The versatility of sulfonyl chlorides stems from their reactivity with a wide range of nucleophiles, including water, alcohols, and amines, to form sulfonic acids, sulfonate esters, and sulfonamides, respectively. wikipedia.org They are also utilized in Friedel-Crafts reactions to form sulfones and can act as a source of radicals and other reactive species, making them powerful tools in a variety of chemical transformations. wikipedia.orgmagtech.com.cn

Distinctive Reactivity Profile of Chloromethanesulfonyl Chloride within the Sulfonyl Halide Family

This compound (ClCH₂SO₂Cl) possesses a unique reactivity profile that sets it apart from other sulfonyl halides, such as the more commonly used methanesulfonyl chloride (mesyl chloride). This distinction arises from the presence of the chlorine atom on the methyl group, which significantly influences the compound's electrophilicity and its behavior in various reactions.

One of the key features of this compound is its role as a precursor to sulfenes, which are highly reactive intermediates. While methanesulfonyl chloride is known to generate the parent sulfene (B1252967) (CH₂=SO₂) via an E1cb elimination mechanism, the chlorinated analog provides access to chlorosulfene. wikipedia.org This difference in the generated intermediate leads to different downstream reactivity and product formation.

The synthesis of this compound itself can be achieved through several routes, including the chlorination of s-trithiane in a mixture of acetic acid and water or by reacting the sodium salt of chloromethanesulfonic acid with a chlorinating agent like phosphorus pentachloride in phosphoryl chloride. google.comorgsyn.orggoogle.com These methods highlight the specific conditions required to introduce the chloro-substituent, which in turn dictates its reactivity. For example, the reaction of this compound with diazomethane (B1218177) in the presence of triethylamine (B128534) yields 2-chlorothiirane 1,1-dioxide, showcasing a specific application that is not readily achievable with non-halogenated sulfonyl chlorides. orgsyn.org

The table below provides a comparative overview of the physical and chemical properties of this compound and Methanesulfonyl Chloride.

PropertyThis compoundMethanesulfonyl Chloride
Formula ClCH₂SO₂ClCH₃SO₂Cl
Molar Mass 149.00 g/mol 114.54 g/mol wikipedia.org
Boiling Point 80-81 °C (25 mmHg) orgsyn.org161 °C (730 mmHg) wikipedia.org
Key Reactivity Forms chlorosulfene; participates in specific cyclization reactions. orgsyn.orgForms sulfene; used for mesylation of alcohols. wikipedia.org

Contemporary Significance in Advanced Chemical Transformations

This compound continues to be a valuable reagent in contemporary organic synthesis, finding application in a range of advanced chemical transformations. Its unique structure allows for the introduction of the chloromethylsulfonyl group into molecules, which can then be further manipulated to create complex chemical architectures.

A significant application of this compound is in the synthesis of heterocyclic compounds. For instance, it is a key starting material for the preparation of various sultams. Vinylsulfonamides, derived from 2-chloroethanesulfonyl chloride (a related halomethanesulfonyl chloride), undergo intramolecular Diels-Alder reactions to produce a variety of γ- and δ-sultams. This highlights the utility of the chloro-substituent in facilitating subsequent reactions.

Furthermore, this compound and its derivatives are employed in domino reactions. A notable example is the synthesis of styrene (B11656) sulfonate salts from iodoarenes and chloroethanesulfonyl chloride via a hydrolysis/dehydrohalogenation/Heck coupling sequence. This process is advantageous due to its use of a phosphine-free catalytic system and water as a solvent.

The reactivity of the sulfonyl chloride group, combined with the presence of the α-chloro atom, makes this compound a versatile building block. It can react with nucleophiles at the sulfur center, or the chloro group can be displaced in subsequent steps, providing a dual-handle for synthetic chemists to elaborate molecular structures. This dual reactivity is a key reason for its continued relevance in the synthesis of novel organic compounds, including those with potential applications in medicinal chemistry and materials science. magtech.com.cnresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH2Cl2O2S B1360054 Chloromethanesulfonyl chloride CAS No. 3518-65-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

chloromethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/CH2Cl2O2S/c2-1-6(3,4)5/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDDQXNVESLJNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30188668
Record name Methanesulfonyl chloride, chloro-
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Molecular Weight

149.00 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3518-65-8
Record name 1-Chloromethanesulfonyl chloride
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Record name (Chloromethyl)sulfonyl chloride
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Record name Methanesulfonyl chloride, chloro-
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Record name Chloromethanesulphonyl chloride
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Record name (CHLOROMETHYL)SULFONYL CHLORIDE
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Synthetic Methodologies for Chloromethanesulfonyl Chloride

Preparation Routes from Sulfur-Containing Precursors

The most prominent synthetic pathways to chloromethanesulfonyl chloride begin with precursors already containing sulfur, which are then subjected to vigorous chlorination and oxidation.

Chlorination of 1,3,5-Trithiane (B122704) and Related Cyclic Thioethers

A well-established and effective method for synthesizing this compound involves the oxidative chlorination of 1,3,5-trithiane. This process breaks down the cyclic thioether into three molecules of the target compound.

(CH₂S)₃ + 9Cl₂ + 6H₂O → 3ClCH₂SO₂Cl + 12HCl

This reaction proceeds through a series of intermediates, beginning with the cleavage of the trithiane ring. The process is typically carried out by passing chlorine gas through a slurry of 1,3,5-trithiane in a solvent mixture.

Key reaction conditions include maintaining a controlled temperature, often between 40°C and 50°C, to manage the exothermic nature of the chlorination. A common solvent system is a mixture of glacial acetic acid and water.

Table 1: Reaction Conditions for Chlorination of 1,3,5-Trithiane

Parameter Value/Description
Starting Material 1,3,5-Trithiane
Reagent Chlorine (gas)
Solvent System Glacial Acetic Acid and Water
Temperature 40–50°C

| Reaction Time | 1–2 hours for chlorine addition |

This table summarizes typical conditions for the oxidative chlorination of 1,3,5-trithiane.

The presence of water is critical for the reaction to proceed from the initial chlorinated sulfide (B99878) intermediates to the final sulfonyl chloride. Water facilitates the hydrolysis of intermediate species and participates in the oxidation steps. Acetic acid is often used as a co-solvent to help solubilize the 1,3,5-trithiane and the various nonpolar intermediates that form during the reaction.

The pathway of the oxidative chlorination of 1,3,5-trithian in a water-acetic acid medium proceeds through bischloromethyl sulphide, which then undergoes a stepwise degradation through chloromethanesulphinyl chloride to ultimately yield this compound wikipedia.org. The aqueous medium is essential for the hydrolysis and subsequent oxidation steps that convert sulfinyl chloride intermediates into the final sulfonyl chloride product.

The chlorination of 1,3,5-trithiane is not a direct conversion but involves several key intermediates. The reaction pathway is understood to proceed as follows:

Ring Opening and Initial Chlorination : 1,3,5-Trithiane is cleaved and chlorinated to form intermediates like bischloromethyl sulphide.

Oxidation to Sulfoxide (B87167) : Further chlorination and oxidation lead to α-polychlorosulfoxides.

Cleavage to Sulfinyl Chloride : These sulfoxides cleave to form chloromethanesulfinyl chloride (ClCH₂SOCl).

Oxidation to Sulfonyl Chloride : The final step is the oxidation of the sulfinyl chloride to the desired this compound (ClCH₂SO₂Cl).

Attempts to isolate the chloromethanesulfinyl chloride intermediate from the acetic acid reaction medium have been unsuccessful. However, by changing the solvent to methylene (B1212753) chloride, this intermediate can be isolated, providing clear evidence for its role in the reaction pathway.

Radical Reactions Involving Methane (B114726) and Sulfuryl Chloride (Analogous to Methanesulfonyl Chloride Synthesis)

The synthesis of the closely related methanesulfonyl chloride can be achieved through a radical reaction between methane and sulfuryl chloride (SO₂Cl₂) wikipedia.orgchemeurope.com. This reaction provides a useful analogy for a potential synthesis of this compound.

The synthesis of methanesulfonyl chloride proceeds via a free-radical chain mechanism:

CH₄ + SO₂Cl₂ → CH₃SO₂Cl + HCl wikipedia.org

This liquid-phase reaction is typically performed at a low temperature in a solvent like 100% H₂SO₄, initiated by a free radical initiator semanticscholar.orgrsc.orgrsc.org. The proposed mechanism involves the initiation step to form radicals, followed by propagation steps where a methyl radical reacts with sulfuryl chloride.

By analogy, a similar pathway could be envisioned for this compound starting from chloromethane (B1201357) (CH₃Cl):

CH₃Cl + SO₂Cl₂ → ClCH₂SO₂Cl + HCl

This hypothetical reaction would also proceed through a radical chain mechanism, where a chloromethyl radical (•CH₂Cl) is the key intermediate in the propagation step.

Chlorination of Methanesulfonic Acid Derivatives (Analogous to Methanesulfonyl Chloride Synthesis)

Another primary method for producing methanesulfonyl chloride is the chlorination of methanesulfonic acid (CH₃SO₃H) using standard chlorinating agents like thionyl chloride (SOCl₂) or phosgene (B1210022) (COCl₂) wikipedia.org.

CH₃SO₃H + SOCl₂ → CH₃SO₂Cl + SO₂ + HCl wikipedia.orgchemeurope.com

This established conversion of a sulfonic acid to a sulfonyl chloride serves as a direct analogy for the synthesis of this compound. The corresponding synthesis would involve the chlorination of chloromethanesulfonic acid (ClCH₂SO₃H) or its salts. Indeed, a documented method involves suspending the sodium salt of chloromethanesulfonic acid in phosphoryl chloride (POCl₃) and reacting it with a chlorinating agent like phosphorus pentachloride (PCl₅) to yield this compound.

Table 2: Compounds Mentioned in this Article

Compound Name Chemical Formula
This compound ClCH₂SO₂Cl
1,3,5-Trithiane C₃H₆S₃
Bischloromethyl sulphide (ClCH₂)₂S
Chloromethanesulphinyl chloride ClCH₂SOCl
Methane CH₄
Sulfuryl chloride SO₂Cl₂
Methanesulfonyl chloride CH₃SO₂Cl
Chloromethane CH₃Cl
Methanesulfonic acid CH₃SO₃H
Thionyl chloride SOCl₂
Phosgene COCl₂
Chloromethanesulfonic acid ClCH₂SO₃H
Phosphoryl chloride POCl₃
Phosphorus pentachloride PCl₅
Acetic Acid CH₃COOH
Water H₂O
Methylene chloride CH₂Cl₂

Alternative Pathways for Selective Halogenation at the Methylene Moiety

Direct selective halogenation of the methylene group in a pre-existing methanesulfonyl chloride is challenging due to the activating nature of the sulfonyl chloride group, which can lead to multiple halogenations or side reactions. Therefore, synthetic strategies predominantly rely on starting materials where the chlorine atom is already incorporated.

One established pathway involves the use of s-trithiane as a precursor. In this method, a slurry of s-trithiane is treated with a stream of chlorine gas in a solvent mixture of glacial acetic acid and water. This process leads to the oxidative chlorination of the trithiane ring, ultimately yielding this compound orgsyn.org. The reaction is exothermic and requires careful temperature control, typically maintained between 40°C and 50°C orgsyn.org.

Another significant route starts from the sodium salt of chloromethanesulfonic acid (ClCH₂SO₂ONa) google.com. This salt, which can be prepared from the reaction of dichloromethane (B109758) with sodium sulfite (B76179), is then suspended in a solvent such as phosphoryl chloride and treated with a chlorinating agent like phosphorus pentachloride google.com. This method directly converts the sulfonate salt to the desired sulfonyl chloride.

These approaches circumvent the difficulties of selective halogenation by utilizing precursors that already contain the C-Cl bond, thereby ensuring the specific formation of the chloromethyl structure within the final sulfonyl chloride product.

Optimization of Synthetic Protocols for Enhanced Yields and Purity

Optimizing the synthesis of this compound is crucial for improving process efficiency, reducing costs, and minimizing environmental impact. Key areas of focus include the use of catalysts, careful control of reaction parameters, and the application of green chemistry principles.

Catalytic Approaches in this compound Synthesis

While direct catalytic methods for the synthesis of this compound are not extensively documented in dedicated literature, the principles of catalysis in related reactions offer insights into potential optimizations. For instance, the synthesis of the related compound, chloromethyl chlorosulfate, from dichloromethane and sulfur trioxide is significantly accelerated by catalytic amounts of trimethyl borate (B1201080) rsc.org. This suggests that Lewis acid catalysis could potentially play a role in activating precursors for sulfonation or chlorination in this compound synthesis.

Furthermore, advancements in the synthesis of other sulfonyl chlorides often employ catalysts. For example, copper-catalyzed Sandmeyer-type reactions are used to produce aryl sulfonyl chlorides from anilines and a stable SO₂ surrogate organic-chemistry.org. While structurally different, these catalytic systems highlight the potential for developing metal-catalyzed cross-coupling or chlorosulfonylation reactions for aliphatic sulfonyl chlorides like this compound. The exploration of phase-transfer catalysts could also be beneficial in reactions involving immiscible aqueous and organic phases, such as in the synthesis of sodium chloromethanesulfonate (B8650481) from dichloromethane and sodium sulfite google.com.

Influence of Reaction Conditions (Temperature, Solvent, Concentration)

The yield and purity of this compound are highly dependent on the specific reaction conditions employed. Temperature, solvent choice, and reactant concentration are critical parameters that must be carefully controlled.

In the synthesis from the sodium salt of chloromethanesulfonic acid, the reaction is typically conducted at room temperature. The use of phosphoryl chloride as a solvent is particularly advantageous as it is a suitable medium for the suspension of the salt and the reaction with phosphorus pentachloride. The reaction is reported to be complete within approximately 30 minutes under these conditions, leading to a high yield of 90% google.com.

For the synthesis starting from s-trithiane, a solvent system of glacial acetic acid and water is used. Temperature control is critical; the exothermic chlorination reaction is maintained between 40°C and 50°C by external cooling orgsyn.org. After the initial reaction, the temperature is allowed to slowly return to ambient levels. The concentration of reactants and the rate of chlorine gas addition are key to controlling the reaction rate and preventing runaway reactions orgsyn.org.

The following table summarizes the reaction conditions for these two prominent synthetic routes.

ParameterSynthesis from Sodium ChloromethanesulfonateSynthesis from s-Trithiane
Starting Material Sodium salt of chloromethanesulfonic acids-Trithiane
Chlorinating Agent Phosphorus pentachlorideChlorine gas
Solvent Phosphoryl chlorideGlacial acetic acid / Water
Temperature Room Temperature40-50°C (controlled)
Reaction Time ~30 minutesSeveral hours
Reported Yield 90%Variable (135-220g from 210g s-trithiane) orgsyn.org

This table is generated based on data from the text.

Green Chemistry Principles in this compound Production

Applying green chemistry principles to the production of this compound can significantly reduce its environmental footprint. This involves the use of less hazardous reagents, minimizing waste, and improving energy efficiency.

Traditional methods for sulfonyl chloride synthesis often use hazardous reagents like thionyl chloride or phosphorus pentachloride, which generate significant amounts of acidic and toxic byproducts google.comorgsyn.orgresearchgate.net. Green alternatives focus on replacing these reagents. For example, the use of N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts provides a more environmentally friendly route to various sulfonyl chlorides organic-chemistry.orgresearchgate.net. Another approach involves the oxidative chlorosulfonation using bleach (sodium hypochlorite) or sodium chlorite, which are cleaner and more economical oxidants organic-chemistry.org.

The choice of solvent is another critical aspect of green chemistry. Many syntheses are performed in chlorinated solvents like dichloromethane. Research into replacing these with more benign alternatives is ongoing. A notable green approach is the use of water as a solvent for the oxyhalogenation of thiols and disulfides to produce sulfonyl chlorides, using reagents like oxone and potassium chloride rsc.org. This method avoids the use of volatile organic compounds and simplifies product isolation rsc.org.

Furthermore, minimizing waste can be achieved by developing processes where byproducts can be recycled. For instance, in syntheses using NCS, the succinimide (B58015) byproduct can be recovered and re-chlorinated to regenerate the starting reagent, making the process more sustainable, especially in large-scale production organic-chemistry.org.

Scale-Up Considerations and Industrial Synthesis Approaches

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges that must be addressed to ensure a safe, efficient, and cost-effective process. Key considerations include reaction exothermicity, materials handling, and process automation.

The synthesis of this compound, particularly via chlorination reactions, is often highly exothermic orgsyn.orgnih.gov. On a large scale, the heat generated can be difficult to dissipate, potentially leading to runaway reactions and the formation of impurities. Therefore, effective thermal management is critical. This can be achieved through the use of jacketed reactors with efficient cooling systems, controlling the rate of reagent addition, and potentially employing continuous flow reactors, which offer superior heat and mass transfer compared to batch reactors nih.govmdpi.com.

The industrial synthesis route starting from the sodium salt of chloromethanesulfonic acid is outlined in patent literature, suggesting its viability for large-scale production google.com. This process involves the handling of solid sodium chloromethanesulfonate and corrosive reagents like phosphoryl chloride and phosphorus pentachloride. An industrial setup would require robust equipment resistant to corrosion and automated systems for solids handling and liquid transfers to minimize worker exposure.

Continuous manufacturing is an increasingly attractive approach for the production of specialty chemicals. A continuous process for aryl sulfonyl chlorides has been described, employing multiple continuous stirred-tank reactors (CSTRs) and automated process controls mdpi.com. Such a system allows for better control over reaction parameters, improved safety by minimizing the volume of hazardous materials at any given time, and enhanced consistency of product quality mdpi.com. The implementation of a similar continuous flow process for this compound could address the challenges of exothermicity and lead to a more reliable and scalable manufacturing process nih.gov. The spacetime yield, a measure of reactor productivity, can be significantly improved in continuous processes compared to batch operations mdpi.com.

Reaction Mechanisms and Pathways Involving Chloromethanesulfonyl Chloride

Electrophilic Reactions and the Role of the Sulfonyl Group

The sulfonyl group (-SO₂-) in chloromethanesulfonyl chloride is strongly electron-withdrawing. This property renders the sulfur atom highly electrophilic and makes the chlorine atom a good leaving group. fiveable.me Consequently, this compound readily participates in electrophilic reactions.

The reactivity of sulfonyl chlorides, including this compound, is centered around the electrophilic nature of the sulfur atom. This electrophilicity is a direct result of the two oxygen atoms and the chlorine atom pulling electron density away from the sulfur. This makes the sulfur atom susceptible to attack by nucleophiles. fiveable.me

In the context of aromatic substitution, while this compound itself is not typically used to directly substitute onto an aromatic ring in the same way as in Friedel-Crafts reactions, the related sulfonyl chlorides can undergo such reactions. For instance, in the presence of a Lewis acid catalyst, other sulfonyl chlorides can react with aromatic compounds to form sulfones. wikipedia.orgmasterorganicchemistry.com The general mechanism for electrophilic aromatic substitution involves the generation of a strong electrophile that is then attacked by the electron-rich aromatic ring. masterorganicchemistry.comlibretexts.orgstackexchange.com

The primary role of the sulfonyl group in these reactions is to provide a highly electrophilic center (the sulfur atom) and a good leaving group (the chloride ion). This facilitates reactions with a wide range of nucleophiles. fiveable.me

Nucleophilic Substitution Reactions Initiated by the Sulfonyl Chloride Moiety

The sulfonyl chloride group in this compound is an excellent electrophile, making it highly susceptible to nucleophilic substitution reactions. These reactions are fundamental to the synthetic utility of this compound.

Formation of Chloromethanesulfonates

This compound reacts with nucleophiles, leading to the displacement of the chloride ion. This process is a classic example of a nucleophilic acyl substitution-type mechanism, although it occurs at a sulfur atom rather than a carbon atom.

This compound readily reacts with alcohols in the presence of a non-nucleophilic base to form chloromethanesulfonate (B8650481) esters. wikipedia.orgdocbrown.info The alcohol's oxygen atom acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. youtube.comlibretexts.orgchemguide.co.uk This is followed by the elimination of the chloride ion. docbrown.infochemguide.co.uk A base, often pyridine, is used to neutralize the hydrogen chloride that is formed. youtube.com

The general reaction can be depicted as: ClCH₂SO₂Cl + R-OH → ClCH₂SO₂OR + HCl

This esterification process is a common method for converting an alcohol into a good leaving group for subsequent nucleophilic substitution or elimination reactions. youtube.comchegg.compearson.com

Reactant 1Reactant 2ProductReaction Type
This compoundAlcohol (R-OH)Chloromethanesulfonate ester (ClCH₂SO₂OR)Esterification
This compoundAmine (R-NH₂)Chloromethanesulfonamide (ClCH₂SO₂NHR)Amide Synthesis

When a chiral alcohol is converted to a chloromethanesulfonate ester, the stereochemistry at the carbon atom bearing the hydroxyl group is retained. youtube.comchegg.com This is because the C-O bond of the alcohol is not broken during the esterification reaction. chegg.com

However, when the resulting chloromethanesulfonate ester undergoes a subsequent Sₙ2 reaction, there is an inversion of configuration at the carbon center. youtube.comlibretexts.orglibretexts.orgmedium.comochemtutor.com This is a hallmark of the Sₙ2 mechanism, where the nucleophile attacks from the side opposite to the leaving group (a backside attack). libretexts.orgochemtutor.com

Starting MaterialReagent(s)IntermediateNucleophileFinal ProductStereochemical Outcome
Chiral AlcoholThis compound, PyridineChloromethanesulfonate esterHalide ion (e.g., Cl⁻)Alkyl HalideInversion of configuration

The chloromethanesulfonate group is an extremely efficient leaving group. nih.govresearchgate.net Its effectiveness stems from the ability of the sulfonate group to stabilize the negative charge that develops as it departs. This charge is delocalized over the three oxygen atoms through resonance.

The electron-withdrawing nature of the chlorine atom on the methyl group further enhances the leaving group ability of the chloromethanesulfonate group compared to a simple methanesulfonate (B1217627) (mesylate) group. nih.gov This increased electrophilicity of the sulfur atom in the corresponding sulfonyl chloride also contributes to its high reactivity. researchgate.net The efficacy of sulfonate esters as leaving groups makes them widely used in Sₙ2 reactions. chegg.compearson.com

Synthesis of Chloromethanesulfonamides

Similar to its reaction with alcohols, this compound reacts with primary and secondary amines to form chloromethanesulfonamides. wikipedia.org The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. fiveable.me

The general reaction is as follows: ClCH₂SO₂Cl + R₂NH → ClCH₂SO₂NR₂ + HCl

This reaction is a common method for the synthesis of sulfonamides, a class of compounds with significant applications in medicinal chemistry. fiveable.menih.gov

Displacement Reactions for Cyclic Compound Formation (e.g., Thietanes, Azetidines)

The bifunctional nature of this compound derivatives—containing both a reactive sulfonyl chloride and a chloromethyl group—can be exploited in intramolecular displacement reactions to form heterocyclic compounds. This strategy is particularly useful for synthesizing strained four-membered rings like thietanes (containing sulfur) and azetidines (containing nitrogen).

The general approach involves first reacting this compound with a molecule that contains two nucleophilic sites appropriately spaced for cyclization. One nucleophile reacts with the sulfonyl chloride to form a sulfonamide or sulfonate ester, tethering the chloromethyl group to the substrate. A subsequent intramolecular nucleophilic substitution, where the second nucleophile attacks the carbon of the chloromethyl group, displaces the chloride and closes the ring.

For example, the synthesis of a thietane (B1214591) derivative can be envisioned starting from a 3-mercaptopropan-1-ol. The hydroxyl group is first reacted with this compound to form a sulfonate ester. Treatment with a base then deprotonates the thiol group, creating a thiolate nucleophile which attacks the chloromethyl carbon, leading to the formation of a thietane ring. This type of cyclic thioetherification is a common strategy for preparing thietanes from precursors like 1,3-dihaloalkanes or disulfonates of 1,3-diols. beilstein-journals.orgnih.gov

Similarly, to form an azetidine (B1206935) ring, a precursor like N-(2-aminoethyl)chloromethanesulfonamide could undergo an intramolecular cyclization. Under basic conditions, the primary amine can act as the nucleophile, attacking the chloromethyl group to form a 1-chloromethanesulfonyl-azetidine.

Radical Reactions and Related Mechanisms

Addition Reactions with Olefins

This compound can participate in radical addition reactions with olefins (alkenes). This process, often initiated by photoredox catalysis or a radical initiator, provides a method for the simultaneous formation of a carbon-sulfur and a carbon-chlorine bond across a double bond. nih.gov

The reaction proceeds via a radical chain mechanism:

Initiation: The reaction is initiated by the homolytic cleavage of the S-Cl bond in this compound, often facilitated by a photocatalyst or initiator, to generate a chloromethanesulfonyl radical (ClCH₂SO₂•) and a chlorine radical.

Propagation Step 1 (Addition): The electrophilic chloromethanesulfonyl radical adds to the carbon-carbon double bond of the olefin. The addition typically occurs at the less substituted carbon atom to generate a more stable, secondary or tertiary, carbon-centered radical intermediate. libretexts.org

Propagation Step 2 (Atom Transfer): The resulting carbon radical abstracts a chlorine atom from another molecule of this compound. This step forms the final β-chloro sulfone product and regenerates the chloromethanesulfonyl radical, which can then participate in the next cycle of the chain reaction.

This type of reaction is a form of atom transfer radical addition (ATRA) and is a powerful tool for the functionalization of alkenes. uva.nlmdpi.com

Radical Redox Transfer Processes in Catalyzed Reactions

The efficiency and selectivity of radical addition reactions involving this compound can be significantly enhanced by using transition metal catalysts, such as copper or ruthenium complexes. nih.govresearchgate.net These catalyzed reactions operate via a radical redox transfer mechanism, often referred to as Atom Transfer Radical Addition (ATRA). uva.nlnih.gov

In a typical copper-catalyzed ATRA process, the mechanism involves the following key steps:

Radical Generation: A low-valent copper(I) complex reacts with this compound, abstracting the chlorine atom. This single-electron transfer (SET) process generates the chloromethanesulfonyl radical (ClCH₂SO₂•) and an oxidized copper(II) species (e.g., LₙCu(II)Cl).

Radical Addition: The sulfonyl radical adds to the olefin's double bond, forming a carbon-centered radical intermediate, as described in the non-catalyzed mechanism.

Redox Transfer and Catalyst Regeneration: The carbon radical is then rapidly trapped by the copper(II) species. In a reverse atom transfer step, the chlorine atom is transferred from the copper complex to the carbon radical. This forms the final product and regenerates the active copper(I) catalyst, allowing the catalytic cycle to continue.

This catalytic pathway offers superior control over the radical process compared to non-catalyzed reactions, often leading to higher yields and minimizing side reactions like polymerization. uva.nl The use of visible-light photoredox catalysis in conjunction with copper catalysts has emerged as a particularly mild and efficient method for initiating these transformations. nih.govnih.gov

Table 2: Comparison of Radical Addition Mechanisms
FeatureUncatalyzed Radical AdditionCatalyzed Radical Redox Transfer (ATRA)
InitiationRadical initiator or light generates initial radical.Catalyst (e.g., Cu(I)) abstracts Cl atom to generate radical.
Propagation/CycleChain reaction propagated by atom abstraction from the starting material.Catalyst cycles between oxidation states (e.g., Cu(I)/Cu(II)) to transfer the Cl atom.
Key IntermediateChloromethanesulfonyl radical (ClCH₂SO₂•)Chloromethanesulfonyl radical and Metal-halide species (e.g., LₙCu(II)Cl)
EfficiencyCan be inefficient; may require stoichiometric initiator.Highly efficient with catalytic amounts of metal complex.

Pericyclic Reactions and Cycloaddition Chemistry

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. This compound is a precursor to chlorosulfene, an intermediate that readily participates in cycloaddition reactions, a key type of pericyclic reaction.

This compound can generate chlorosulfene (ClCH=SO₂) through an elimination reaction in the presence of a non-nucleophilic base, such as triethylamine (B128534). This process is analogous to the formation of sulfene (B1252967) from methanesulfonyl chloride. wikipedia.org The electron-withdrawing chlorine atom on the α-carbon can influence the rate of this elimination. nih.gov

The generated chlorosulfene is a highly reactive, transient species. It acts as an electrophile and readily participates in various cycloaddition reactions. wikipedia.org Its reactivity is driven by the desire to satisfy the electron deficiency of the sulfur atom and break the high-energy S=C double bond. Sulfenes can be trapped by a variety of dienophiles and other reactants. wikipedia.orgacs.org

Table 1: Generation of Chlorosulfene

Reactant Base Intermediate

Sulfenes are known to undergo cycloaddition reactions with a variety of unsaturated compounds. These reactions can be classified based on the number of atoms involved from each component. While specific examples of 1,4-cycloaddition of chlorosulfene with enaminones are not extensively documented, the general reactivity of sulfenes with related compounds like enamines and dienes provides a strong basis for this reaction pathway.

Sulfenes can react with enamines in a [2+2] cycloaddition to form four-membered thietane dioxide rings. acs.org In other systems, sulfenes can participate in [4+2] cycloadditions (Diels-Alder type reactions). For instance, sulfene has been shown to react as a dienophile in [4+2] cycloadditions with azatrienes, leading to the formation of thiazine-dioxide derivatives with high regioselectivity. scirp.org

Given this reactivity, a polar 1,4-cycloaddition between chlorosulfene and an enaminone is mechanistically plausible. The enaminone system possesses both nucleophilic (the β-carbon) and electrophilic character, making it a suitable partner for the electrophilic sulfene. The reaction would likely proceed via a stepwise or concerted mechanism, influenced by the specific substituents and reaction conditions, to form a six-membered heterocyclic ring.

Table 2: Potential Cycloaddition Pathways for Sulfenes

Cycloaddition Type Reactant Partner Resulting Ring System
[2+2] Enamine Thietane dioxide

Rearrangement Reactions Facilitated by this compound

A primary role of this compound in facilitating rearrangement reactions is its ability to convert a poor leaving group, the hydroxyl group (-OH), into a highly effective chloromethanesulfonate (-OSO₂CH₂Cl) leaving group. libretexts.orgwikipedia.org This transformation is key to initiating rearrangements that proceed through carbocationic intermediates.

This compound can facilitate carbon-carbon bond rearrangements, such as the pinacol (B44631) rearrangement, by first reacting with a 1,2-diol (a pinacol). wikipedia.orgmasterorganicchemistry.com The reaction proceeds as follows:

One of the hydroxyl groups of the diol is converted into a chloromethanesulfonate ester.

This sulfonate group departs, forming a carbocation.

A neighboring alkyl or aryl group migrates to the carbocation center in a 1,2-shift.

The resulting oxonium ion is deprotonated to yield the final rearranged ketone or aldehyde product.

The driving force for this rearrangement is the formation of a more stable carbocation or a resonance-stabilized oxonium ion. wikipedia.orgmasterorganicchemistry.com This methodology allows for skeletal rearrangements, including ring expansions, which are valuable in organic synthesis. masterorganicchemistry.commasterorganicchemistry.com

While less common than C-C rearrangements, the principle of using this compound to create a good leaving group can also be applied to facilitate rearrangements involving carbon-oxygen bond migration. In specific substrates, the departure of a chloromethanesulfonate group can trigger the migration of an adjacent group to an oxygen atom, although such rearrangements are highly dependent on the molecular structure and the stability of the intermediates involved.

The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide or a lactam. wikipedia.org This reaction can be efficiently promoted by sulfonyl chlorides, including this compound, by converting the oxime's hydroxyl group into a sulfonate ester. wikipedia.orgalfa-chemistry.com

The mechanism proceeds via the following steps:

The oxime reacts with this compound in the presence of a base to form an oxime chloromethanesulfonate.

The group positioned anti-periplanar to the sulfonate leaving group migrates from the carbon to the nitrogen atom. wikipedia.org

This migration occurs in a concerted fashion with the departure of the chloromethanesulfonate anion, forming a nitrilium ion intermediate. alfa-chemistry.com

The nitrilium ion is then attacked by water, followed by tautomerization, to yield the final amide product. wikipedia.org

This rearrangement is stereospecific, with the migrating group's configuration being retained. alfa-chemistry.com For cyclic oximes, this reaction results in a ring expansion, yielding a lactam, a reaction of significant industrial importance, such as in the synthesis of caprolactam, the precursor to Nylon-6. wikipedia.orgalfa-chemistry.com

Table 3: Overview of Beckmann Rearrangement

Starting Material Reagent Key Intermediate Product
Ketoxime This compound Oxime Chloromethanesulfonate N-Substituted Amide

Sulfohaloform Reaction and Stepwise Oxidative Cleavage

The sulfohaloform reaction provides a pathway for the stepwise oxidative cleavage of dialkyl sulfides, ultimately yielding alkanesulfonyl chlorides. cdnsciencepub.com This process involves the successive halogenation and oxidation of the initial sulfide (B99878) to form α-polychlorosulfoxides. These intermediates then undergo cleavage to produce sulfinyl chlorides, which are subsequently hydrolyzed and further oxidized to the final sulfonyl chloride products. cdnsciencepub.com

Formation of α-Polychlorosulfoxides

The initial step in the sulfohaloform reaction is the chlorination and oxidation of a dialkyl sulfide. A detailed examination of the aqueous oxidative chlorination of substrates like 1,3,5-trithiane (B122704) has helped to delineate this pathway. cdnsciencepub.com The reaction proceeds through the formation of α-chlorosulfides and their subsequent oxidation to α-chlorosulfoxides. cdnsciencepub.com

This stepwise process can be illustrated by the chlorination of 1,1-dichloro-2-thiapropane-2-oxide in methylene (B1212753) chloride. cdnsciencepub.com The reaction demonstrates that dialkyl sulfides can be subjected to sequential chlorination, oxidation, and cleavage steps, leading to the formation of sulfonyl chlorides. cdnsciencepub.com The intermediacy of these α-polychlorinated sulfoxides is a key characteristic of the sulfohaloform reaction. cdnsciencepub.com

ReactantReaction ConditionIntermediate ProductReference
1,3,5-TrithianeAqueous oxidative chlorinationα-Polychlorosulfoxides cdnsciencepub.com
1,1-Dichloro-2-thiapropane-2-oxideChlorination in methylene chlorideα-Polychlorosulfoxides cdnsciencepub.com

Cleavage to Sulfinyl Chlorides and Subsequent Oxidation

A critical step in the sulfohaloform reaction is the cleavage of the α-polychlorosulfoxide intermediates. Unlike the haloform reaction, which typically requires α-trichloro substrates for cleavage in an aqueous medium, the sulfohaloform reaction can proceed with α-dichloro sulfoxides. cdnsciencepub.com

The cleavage is achieved through nucleophilic attack. In aqueous solutions, water acts as the primary nucleophile. cdnsciencepub.com However, in dry acetic acid, chloride ion is the exclusive nucleophile. cdnsciencepub.com For cleavage to occur via nucleophilic attack by chloride ion, the sulfoxide (B87167) substrate must have at least three α-chlorine atoms. cdnsciencepub.com The third chlorine atom is effective in promoting chlorinolysis whether it increases the electrophilicity of the carbon being attacked or enhances the electronegativity of the leaving group. cdnsciencepub.com

Following cleavage, sulfinyl chloride intermediates are formed. cdnsciencepub.com In an aqueous medium, these are presumed to proceed through sulfinic acids. cdnsciencepub.com These intermediates are then further oxidized to yield the final alkanesulfonyl chlorides. cdnsciencepub.com

Cleavage ConditionNucleophileSubstrate RequirementIntermediateFinal Product
Aqueous MediumWaterα-Dichloro sulfoxidesSulfinyl Chlorides (via sulfinic acids)Alkanesulfonyl chlorides
Dry Acetic AcidChloride Ionα-Trichloro sulfoxidesSulfinyl ChloridesAlkanesulfonyl chlorides

Applications in Complex Molecule Synthesis

Stereoselective Synthesis and Chiral Induction

Asymmetric Addition Reactions

Asymmetric conjugate addition reactions represent a powerful method for creating carbon-carbon bonds in an enantioselective manner. mdpi.com These reactions often involve the addition of carbon nucleophiles to electron-deficient alkenes, such as α,β-unsaturated nitroalkenes, to generate enantioenriched γ-nitrocarbonyl compounds which are valuable synthetic intermediates. mdpi.com The field heavily relies on the use of chiral catalysts, including organocatalysts like l-proline (B1679175) and its derivatives, which can form chiral enamines to direct the stereochemical outcome of the reaction. mdpi.commdpi.com While various sulfonyl-containing compounds have been explored in different facets of organic synthesis, the direct application of chloromethanesulfonyl chloride as a catalyst or key reagent in promoting asymmetric addition reactions is not extensively documented in current literature. However, molecules containing the chloromethylsulfonyl group can be substrates in such complex transformations.

Chiral Ligand Catalysis

Chiral catalysis is fundamental to modern organic synthesis, enabling the production of specific enantiomers of a target molecule, which is crucial in fields like pharmaceuticals. hilarispublisher.com The mechanism of action involves a chiral catalyst, often a transition metal complex, that guides the stereochemistry of the reaction. hilarispublisher.com The effectiveness of these catalysts is highly dependent on the structure of the chiral ligands bound to the metal center. mdpi.combeilstein-journals.org

The design of these ligands is a critical area of research, focusing on tuning their steric and electronic properties to achieve high enantioselectivity. beilstein-journals.orgethernet.edu.et Derivatives of this compound can be envisioned as tools in this context. The chloromethylsulfonyl group could be incorporated into a ligand scaffold to modulate the electronic environment of the metal center. Furthermore, the presence of a chlorine atom offers a reactive site for further functionalization of the ligand, allowing for the synthesis of diverse ligand libraries for catalyst screening.

Control of Stereochemistry in Displacement Reactions

The chloromethanesulfonate (B8650481) group has proven to be a highly effective leaving group for controlling stereochemistry in nucleophilic displacement reactions, particularly in challenging synthetic contexts where other common sulfonates fail. In the synthesis of bicyclic proline analogues, a key step involved a double displacement reaction on a diol precursor. nih.gov The diol was first converted into a bis-chloromethanesulfonate. nih.gov The subsequent reaction with a nucleophile, such as sodium sulfide (B99878) or benzylamine, proceeded with the complete inversion of stereochemistry at the reaction centers to form the desired bicyclic system. nih.gov

Notably, this transformation was unsuccessful when using more conventional leaving groups like mesylates or tosylates, which resulted in only trace amounts of the desired product. nih.gov This highlights the superior reactivity of the chloromethanesulfonate group in facilitating the SN2 reaction pathway, thereby ensuring high stereochemical fidelity. The principle of achieving stereochemical inversion via SN2 displacement of a sulfonate ester is a well-established strategy in organic synthesis. acs.orglibretexts.org

Leaving GroupPrecursorNucleophileOutcome of Displacement ReactionReference
bis-ChloromethanesulfonateDiol 56 BenzylamineSuccessful double displacement with inversion of stereochemistry to yield Azetidine (B1206935) 61 nih.gov
MethylsulfonateDiol 56 BenzylamineTrace amount of desired product (~1% yield) nih.gov
p-TolylsulfonateDiol 56 BenzylamineTrace amount of desired product (~1% yield) nih.gov

Functional Group Interconversions and Strategic Derivatizations

This compound is a key reagent for the activation of hydroxyl groups and the synthesis of potent alkylating agents through strategic derivatization.

Conversion of Hydroxyl Groups into Superior Leaving Groups

A fundamental challenge in organic synthesis is that the hydroxyl group (–OH) of an alcohol is a poor leaving group for nucleophilic substitution and elimination reactions. libretexts.orgchemistrysteps.com To enhance its reactivity, the hydroxyl group must be converted into a better leaving group. A common and effective strategy is the conversion of alcohols into sulfonate esters, such as tosylates, mesylates, or triflates. chemistrysteps.comyoutube.com This transformation, often called "activation," is achieved by reacting the alcohol with the corresponding sulfonyl chloride in the presence of a base. youtube.com

This compound serves this purpose by converting alcohols into chloromethanesulfonate esters (chloromesylates). The resulting chloromethanesulfonate anion is a very stable, weak base, making it an excellent leaving group. nih.gov As demonstrated in the synthesis of complex bicyclic prolines, the chloromethanesulfonate group was found to be superior to both mesylate and tosylate groups in promoting a difficult double displacement reaction, underscoring its high activating potential. nih.gov The preparation of chloromethanesulfonates from alcohols and this compound provides a valuable method for activating hydroxyl groups for subsequent transformations. nih.gov

Sulfonate Ester Leaving GroupReactivity in Double DisplacementClassificationReference
ChloromethanesulfonateHighSuperior nih.gov
Methanesulfonate (B1217627) (Mesylate)Very Low (Trace product)Inferior nih.gov
p-Toluenesulfonate (Tosylate)Very Low (Trace product)Inferior nih.gov

Synthesis of Alkylating Reagents

Alkylating agents are reactive molecules that can transfer an alkyl group to a nucleophilic species, a fundamental process in organic synthesis and medicinal chemistry. slideshare.netresearchgate.net These agents typically function by possessing a leaving group that is readily displaced by a nucleophile. pharmacy180.com

This compound provides a direct route to synthesize potent alkylating reagents from simple alcohols. The reaction of an alcohol (R-OH) with this compound (ClCH₂SO₂Cl) generates an alkyl chloromethanesulfonate (R-OSO₂CH₂Cl). In this newly formed molecule, the alkyl group (R) is attached to the chloromethanesulfonate moiety, which is an excellent leaving group. nih.gov This transformation effectively converts the alcohol, which is not an alkylating agent, into a powerful one, ready for use in subsequent SN2 reactions to introduce the alkyl group into a target molecule. This strategy is analogous to the synthesis of other alkyl sulfonates, like busulfan, which are also used as alkylating agents. slideshare.netnih.gov

Catalysis and Ligand Design Incorporating this compound Derivatives

The performance of metal-based catalysts in homogeneous catalysis is critically dependent on the ligands coordinated to the metal center. beilstein-journals.org Ligand design focuses on systematically modifying ligand structure to control the catalytic activity and selectivity. ethernet.edu.etnih.gov this compound can serve as a versatile building block in this field.

By reacting with appropriate functional groups on a ligand backbone (e.g., hydroxyl or amino groups), this compound can be used to introduce the chloromethylsulfonyl moiety. This group can influence the catalyst in several ways:

Electronic Tuning : The sulfonyl group is strongly electron-withdrawing, which can alter the electron density at the metal center. This modulation can significantly impact the catalytic cycle, affecting both the rate and selectivity of the reaction.

Reactive Handle for Diversification : The chlorine atom on the methyl group acts as a convenient reactive site. It can be displaced by various nucleophiles, allowing for the post-synthesis modification of the ligand. This enables the creation of a library of related ligands from a common precursor, facilitating the rapid optimization of a catalyst for a specific transformation.

While specific examples of catalysts derived from this compound are not widespread, the principles of ligand design suggest its potential as a valuable tool for developing novel and more efficient catalytic systems. beilstein-journals.orgnih.gov

Computational and Spectroscopic Studies

Computational Chemistry for Mechanistic Elucidation and Prediction

Computational chemistry serves as a powerful tool for understanding the nuances of molecular structure and predicting the behavior of reactive compounds like chloromethanesulfonyl chloride.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are instrumental in predicting its three-dimensional geometry, bond lengths, bond angles, and vibrational frequencies. These calculations can be performed using various functionals and basis sets, such as B3LYP/6-311G(d,p), to achieve a balance between accuracy and computational cost.

DFT studies allow for the optimization of the molecular structure to its lowest energy state, providing a detailed picture of the spatial arrangement of its atoms. The predicted geometric parameters from these calculations, while conducted for the molecule in a gaseous phase, generally show good agreement with experimental data obtained from solid-state studies. nih.gov Furthermore, DFT is employed to calculate the vibrational spectra, which aids in the assignment of absorption bands observed in experimental Infrared (IR) spectroscopy. nih.gov

Conformational Analysis and Energy Preferences

Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that result from rotation about its single bonds, primarily the C-S bond. The molecule can exist in various conformations, such as staggered and eclipsed forms. The relative energies of these conformers determine the most stable, and therefore most populated, conformation at a given temperature.

The rotational barrier, which is the energy required to convert from one conformer to another, is influenced by several factors including steric hindrance and dipole-dipole interactions between the chlorine atom and the sulfonyl chloride group. msu.edunih.gov For similar small molecules, computational methods have been used to calculate these energy barriers. researchgate.net In the case of this compound, the gauche and anti conformations resulting from rotation around the C-S bond are of particular interest. Theoretical calculations help to determine which of these conformers is energetically favored.

Advanced Spectroscopic Characterization of this compound and its Derivatives

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound and its derivatives. Each method provides unique information about the molecular framework and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic compounds.

¹H NMR: In the proton NMR spectrum of this compound, a single resonance is expected for the two equivalent protons of the chloromethyl (-CH₂Cl) group. This signal would appear as a singlet due to the absence of adjacent protons for coupling. The chemical shift of this peak is influenced by the strong electron-withdrawing effects of both the adjacent chlorine atom and the sulfonyl chloride group, causing it to appear significantly downfield. For comparison, the deshielded multiplet for the protons adjacent to the sulfonyl chloride group in butane-1-sulfonyl chloride appears at 3.68 ppm. acdlabs.com

¹³C NMR: The carbon-13 NMR spectrum is expected to show a single signal corresponding to the carbon atom of the chloromethyl group. The chemical shift of this carbon would also be significantly downfield due to the deshielding effects of the attached chlorine and the sulfonyl chloride group.

Table 1: Predicted NMR Spectral Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity
¹H Downfield Singlet

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by strong absorption bands corresponding to the sulfonyl chloride group. acdlabs.com Additionally, stretching and bending vibrations associated with the C-H and C-Cl bonds are observed.

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Characteristic Absorption (cm⁻¹)
SO₂ (in SO₂Cl) Asymmetric Stretching 1410–1370
SO₂ (in SO₂Cl) Symmetric Stretching 1204–1166
C-H Stretching ~3000
C-Cl Stretching 850–550 libretexts.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. The electron ionization (EI) mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. nist.gov

High-Resolution Mass Spectrometry (HRMS) offers the ability to determine the elemental composition of the parent molecule and its fragments with very high accuracy. nih.gov This technique is crucial for confirming the molecular formula and for elucidating complex fragmentation pathways that might be ambiguous with lower resolution instruments. nih.gov

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) results in characteristic isotopic patterns for the molecular ion and any chlorine-containing fragments.

Table 3: Major Ions Observed in the Mass Spectrum of this compound

m/z Ion
148/150/152 [CH₂ClSO₂Cl]⁺ (Molecular Ion)
113 [CH₂SO₂Cl]⁺
83/85 [SO₂Cl]⁺
64 [SO₂]⁺

X-ray Crystallography of Derivatives and Coordination Complexes

The central sulfur atom in this compound is expected to exhibit a distorted tetrahedral geometry, characteristic of sulfonyl groups. It is covalently bonded to two oxygen atoms, a chlorine atom, and the chloromethyl group (–CH₂Cl). The O–S–O bond angle is anticipated to be larger than the ideal tetrahedral angle of 109.5° due to the steric repulsion between the doubly bonded oxygen atoms. Conversely, the Cl–S–C bond angle is expected to be smaller.

For comparative analysis, the crystal structure of related, more stable compounds, such as 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline, reveals typical bond lengths and angles for the methanesulfonyl moiety. researchgate.net In this molecule, the S–C bond length and the O–S–O and C–S–O bond angles provide a foundational reference for the expected geometry in this compound. The introduction of a chlorine atom on the methyl group in this compound would further influence the electron distribution and molecular geometry, though the fundamental tetrahedral arrangement around the sulfur atom would be preserved.

The formation of coordination complexes involving this compound as a ligand is not extensively documented. Generally, sulfonyl chlorides can coordinate to metal centers, although their reactivity often leads to subsequent reactions rather than the isolation of stable adducts. The lone pair electrons on the oxygen or chlorine atoms could potentially act as donor sites for coordination to a metal.

Table 1: Expected Molecular Geometry of this compound

Parameter Expected Value/Geometry Basis of Prediction
Geometry around Sulfur Distorted Tetrahedral VSEPR theory and data from related sulfonyl chlorides
O=S=O Bond Angle > 109.5° Repulsion between doubly bonded oxygen atoms
Cl-S-C Bond Angle < 109.5° Steric and electronic effects
S-Cl Bond Length ~2.05 Å Data from analogous sulfonyl chlorides
S-C Bond Length ~1.77 Å Data from analogous sulfonyl chlorides
C-Cl Bond Length ~1.78 Å Data from chloroalkanes

Nuclear Quadrupole Resonance (NQR) Spectroscopy

Nuclear Quadrupole Resonance (NQR) spectroscopy is a highly sensitive technique for investigating the local electronic environment of quadrupolar nuclei, such as ³⁵Cl and ³⁷Cl. wikipedia.org This method detects the interaction between the nuclear electric quadrupole moment and the electric field gradient (EFG) at the nucleus, providing valuable insights into chemical bonding and molecular structure in the solid state. wikipedia.orgdu.ac.in

For this compound, two distinct chlorine environments are present: one chlorine atom is bonded to the sulfur of the sulfonyl group (S-Cl), and the other is attached to the carbon of the methyl group (C-Cl). Consequently, two separate ³⁵Cl NQR signals are expected. The resonance frequency is directly proportional to the nuclear quadrupole coupling constant (NQCC), which is a measure of the strength of the interaction between the nuclear quadrupole moment and the EFG. wikipedia.org

While direct experimental NQR data for this compound is not prominently available, the resonance frequencies can be estimated based on data from related compounds. The ³⁵Cl NQR frequency is highly dependent on the nature of the chemical bond. du.ac.in

S-Cl Bond: In alkyl and aryl sulfonyl chlorides, the ³⁵Cl NQR frequencies for the S-Cl bond typically fall in the range of 30–40 MHz. The strongly electron-withdrawing nature of the sulfonyl group leads to a significant EFG at the chlorine nucleus.

C-Cl Bond: For chlorine attached to an sp³-hybridized carbon, the ³⁵Cl NQR frequencies are generally found in the range of 32–35 MHz. du.ac.in The presence of the adjacent electron-withdrawing sulfonyl group in this compound is expected to shift the frequency for the C-Cl bond to the higher end of this range.

The precise frequencies are influenced by the inductive effects of substituents. The chloromethyl group, being electron-withdrawing, would likely increase the NQR frequency of the chlorine attached to the sulfur atom compared to methanesulfonyl chloride. Similarly, the sulfonyl chloride group would increase the frequency of the chlorine in the chloromethyl group compared to a simple chloroalkane.

Table 2: Estimated ³⁵Cl NQR Frequencies for this compound and Related Compounds

Compound Bond Type Estimated/Reported ³⁵Cl NQR Frequency (MHz) at 77 K
This compound S-Cl ~35 - 40
C-Cl ~34 - 38
Methanesulfonyl chloride S-Cl ~33 - 36
Chloroacetyl chloride C-Cl ~35 - 37
Benzyl chloride C-Cl ~33.5

The study of NQR spectra can also reveal information about intermolecular interactions and crystal packing effects, as these can cause small shifts in the resonance frequencies. du.ac.in

Advanced Topics in Chloromethanesulfonyl Chloride Chemistry

Exploration of Novel Reactivity Patterns

While the classical reactivity of sulfonyl chlorides is dominated by nucleophilic substitution at the sulfur atom, recent studies have begun to explore more nuanced and novel reactivity patterns for chloromethanesulfonyl chloride. One area of significant interest is the generation of highly reactive intermediates. Upon treatment with a non-nucleophilic base, this compound, like other sulfonyl chlorides with α-hydrogens, can undergo elimination to form sulfenes. These transient species are highly electrophilic and can participate in a variety of cycloaddition reactions. wikipedia.org

For instance, the in-situ generation of chlorosulfene from this compound opens up possibilities for [2+2] cycloaddition reactions with electron-rich alkenes and imines to furnish four-membered heterocyclic rings, such as thietane (B1214591) dioxides and azasultams, respectively. magtech.com.cn The presence of the chlorine atom on the sulfene (B1252967) intermediate can influence the regioselectivity and stereoselectivity of these cycloadditions, offering a pathway to complex molecular architectures that may not be readily accessible through other synthetic routes.

Furthermore, the dual electrophilic nature of this compound, possessing both a reactive sulfonyl chloride and a carbon-chlorine bond, allows for sequential or tandem reactions. This unique characteristic is being explored in the synthesis of multifunctional molecules where each electrophilic site can be addressed selectively under different reaction conditions.

Development of More Efficient and Selective Transformations

The drive for more sustainable and efficient chemical processes has led to the development of new methods for transformations involving sulfonyl chlorides, including this compound. A notable advancement is the late-stage functionalization of complex molecules, particularly in the context of medicinal chemistry. nih.gov Traditional methods for introducing sulfonyl chloride functionalities often employ harsh reagents that are incompatible with sensitive functional groups present in drug-like molecules. synzeal.com

Moreover, advancements in reaction control and automation have enabled more precise and selective transformations. The ability to carefully control stoichiometry, temperature, and reaction time minimizes the formation of byproducts and enhances the purity of the desired products. These developments are crucial for the efficient synthesis of complex sulfonamides and other derivatives of this compound.

Integration into Flow Chemistry and Continuous Processing

The integration of this compound into flow chemistry and continuous manufacturing processes represents a significant step forward in terms of safety, efficiency, and scalability. mdpi.com Reactions involving sulfonyl chlorides are often highly exothermic and can be difficult to control on a large scale in traditional batch reactors. rsc.org Continuous flow systems, with their high surface-area-to-volume ratios, offer superior heat and mass transfer, enabling precise temperature control and minimizing the risk of thermal runaways. researchgate.net

In a continuous flow setup, reagents are pumped through a network of tubes and reactors where they mix and react under controlled conditions. This approach allows for the safe handling of reactive intermediates and hazardous reagents. The synthesis of sulfonyl chlorides and their subsequent conversion to sulfonamides are well-suited for this technology. google.com The ability to perform multi-step syntheses in a continuous fashion without the need for isolating intermediates can significantly reduce production time and costs. mdpi.com

Reactor TypeKey Advantages for Sulfonyl Chloride Chemistry
Packed-Bed Reactors Can be filled with a solid-supported catalyst or reagent, facilitating multi-step reactions and purification.
Microreactors Offer extremely high heat and mass transfer rates, ideal for highly exothermic reactions.
Continuous Stirred-Tank Reactors (CSTRs) Allow for precise control over residence time and reaction conditions, suitable for optimizations.

The adoption of continuous processing for reactions involving this compound is particularly relevant in the pharmaceutical industry, where the demand for safer, more efficient, and scalable manufacturing processes is high. mdpi.commdpi.com

Biomedical Research and Applications

This compound serves as a key building block in the synthesis of various biologically active molecules and pharmaceutical intermediates. nih.govdntb.gov.ua Its primary role is in the formation of the sulfonamide functional group, which is a common motif in a wide range of drugs. cbijournal.com The chloromethyl group can also be further functionalized, adding to the versatility of this reagent in drug discovery and development. nih.govnih.govchemrxiv.org

A notable example of its application is in the synthesis of derivatives of existing drugs for research and development purposes. For instance, this compound is used in the preparation of "S-Desmethyl S-Chloromethyl Dronedarone". synzeal.comsimsonpharma.compharmaffiliates.com This compound is a sulfonamide derivative of dronedarone (B1670951), a drug used to treat atrial fibrillation. The synthesis involves the reaction of an amino group on a dronedarone precursor with this compound to form the corresponding chloromethanesulfonamide. This modification allows researchers to study structure-activity relationships and explore new therapeutic possibilities.

The ability to introduce the chloromethanesulfonyl group into complex molecules provides medicinal chemists with a valuable tool for modifying the physicochemical properties of drug candidates, such as their solubility, metabolic stability, and target-binding affinity.

Role in Supramolecular Chemistry and Weakly Coordinating Anions

While the direct application of this compound in supramolecular chemistry is not extensively documented, the properties of its corresponding anion, chloromethanesulfonate (B8650481), suggest a potential role in this field, particularly in the context of weakly coordinating anions (WCAs). elsevierpure.com WCAs are large, charge-delocalized anions that interact only weakly with cations. mdpi.comresearchgate.net This property is highly desirable in various areas of chemistry, including catalysis and materials science, as it allows for the stabilization of highly reactive cationic species.

The chloromethanesulfonate anion, with its delocalized negative charge across the sulfonyl group and the presence of an electronegative chlorine atom, could potentially exhibit weakly coordinating behavior. Although not as established as other well-known WCAs like hexafluorophosphate (B91526) or tetrafluoroborate, the fundamental properties of the chloromethanesulfonate anion make it an interesting candidate for exploration in this area.

Further research is needed to fully characterize the coordinating ability of the chloromethanesulfonate anion and to explore its potential applications in supramolecular assemblies, ionic liquids, and as a counterion for stabilizing reactive cations. The development of new synthetic routes to salts containing the chloromethanesulfonate anion could open up new avenues for its use in this specialized field of chemistry.

Future Directions and Emerging Research Areas

Sustainable Synthetic Routes and Waste Minimization

Traditional methods for the synthesis of sulfonyl chlorides, including chloromethanesulfonyl chloride, often rely on harsh reagents and generate significant waste streams. For instance, a common method involves reacting the sodium salt of chloromethanesulfonic acid with a chlorinating agent like phosphorus pentachloride in a solvent such as phosphoryl chloride. google.comgoogle.com While effective, this process involves stoichiometric amounts of phosphorus-based reagents, which can lead to problematic waste disposal.

Emerging research focuses on developing more sustainable and environmentally benign synthetic strategies in line with the principles of green chemistry. researchgate.net These efforts are centered on replacing hazardous reagents, minimizing solvent use, and designing processes that reduce waste generation. nih.gov One promising area is the development of catalytic and oxidative chlorination methods that avoid the use of harsh traditional chlorinating agents. researchgate.netrsc.org

Key areas for future research in the sustainable synthesis of this compound include:

Alternative Chlorinating Agents: Research into milder and more environmentally friendly chlorinating agents is crucial. N-Chlorosuccinimide (NCS) and sodium dichloroisocyanurate dihydrate have been explored for the synthesis of other sulfonyl chlorides, offering advantages such as safer handling and the formation of less hazardous byproducts. researchgate.netorganic-chemistry.orgresearchgate.net Applying these reagents to the synthesis of this compound could represent a significant step towards a greener process.

Catalytic Processes: The development of catalytic systems for chlorosulfonation would be a major advancement. Catalytic approaches could reduce the stoichiometric waste associated with traditional methods and potentially allow for reactions under milder conditions.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for process automation. mdpi.com Developing a continuous flow process for this compound could lead to higher yields, improved purity, and a significant reduction in waste.

Waste Valorization: Investigating methods to repurpose or recycle byproducts from the synthesis is another key aspect of waste minimization. For example, in syntheses using NCS, the succinimide (B58015) byproduct can be recovered and re-chlorinated, creating a more circular process. organic-chemistry.orgresearchgate.net Similarly, exploring the use of waste-derived chlorine sources, as demonstrated in the synthesis of chloroarenes from waste poly(vinyl chloride), could inspire novel, sustainable routes. nih.gov

A comparison of traditional and potential sustainable synthetic approaches is outlined below.

FeatureTraditional Method (e.g., PCl5)Emerging Sustainable Methods
Chlorinating Agent Phosphorus pentachloride, Thionyl chlorideN-Chlorosuccinimide (NCS), Sodium hypochlorite (bleach), Sodium dichloroisocyanurate organic-chemistry.orgorganic-chemistry.org
Byproducts Phosphoryl chloride, Phosphate saltsSuccinimide (recyclable), Sodium chloride organic-chemistry.org
Process Conditions Often harsh, stoichiometric reagents google.comMilder conditions, potentially catalytic
Waste Profile High E-factor, hazardous waste researchgate.netLower E-factor, less hazardous waste researchgate.net
Process Technology Primarily batch processingPotential for continuous flow chemistry mdpi.com

Exploitation of this compound in Materials Science Innovation

The bifunctional nature of this compound, featuring both a reactive sulfonyl chloride group and a chloromethyl group, makes it an intriguing building block for materials science. The sulfonyl chloride moiety is known for its ability to react with a wide range of nucleophiles, such as alcohols and amines, to form stable sulfonates and sulfonamides, respectively. wikipedia.org This reactivity is the basis for its potential use in polymer modification and the synthesis of functional materials.

A key example in this area is chlorosulfonated polyethylene, a synthetic rubber produced by treating polyethylene with chlorine and sulfur dioxide. researchgate.net The resulting polymer contains sulfonyl chloride groups along its backbone, which act as cure sites for cross-linking, imparting desirable properties like resistance to chemicals, heat, and ozone. researchgate.net While not directly using this compound as a monomer, this material demonstrates the utility of the sulfonyl chloride group in polymer chemistry.

Future research could explore the direct use of this compound in materials science in several ways:

Polymer Modification: It can be used as a reagent to graft functional groups onto existing polymers that have nucleophilic sites (e.g., hydroxyl or amine groups). This could be used to alter surface properties, improve adhesion, or introduce new functionalities.

Monomer Synthesis: The molecule could serve as a precursor to novel monomers. For example, reaction with a diol or diamine could yield a monomer containing a sulfonate or sulfonamide linkage, which could then be polymerized to create new polyesters or polyamides with unique properties.

Cross-linking Agent: The dual reactivity of this compound could be exploited to create cross-linked polymer networks. The sulfonyl chloride group could react with one polymer chain, and the chloromethyl group could undergo a separate reaction (e.g., nucleophilic substitution) with another, leading to a covalently linked material.

Potential Application AreaRole of this compoundResulting Material Properties
Surface Modification Grafting agent for polymers with -OH or -NH2 groups.Altered hydrophilicity/hydrophobicity, improved biocompatibility, enhanced adhesion.
Specialty Polymers Precursor for synthesizing novel sulfonate- or sulfonamide-containing monomers.Increased thermal stability, modified solubility, specific ion-conduction properties.
Thermosetting Resins Curing or cross-linking agent for epoxy or amine-based resins.Enhanced mechanical strength, improved chemical resistance, higher glass transition temperatures.
Functional Coatings Component in coating formulations to improve adhesion to substrates.Durable and resistant coatings for protective applications.

Computational Design of New this compound-Mediated Reactions

Computational chemistry and molecular modeling are powerful tools for understanding reaction mechanisms and predicting the behavior of chemical systems, thereby accelerating the discovery of new reactions and processes. arxiv.org These methods can be applied to this compound to explore its reactivity, design novel synthetic transformations, and optimize reaction conditions.

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), can be used to:

Elucidate Reaction Mechanisms: The reaction of this compound with various nucleophiles can be modeled to understand the transition states and intermediates involved. This insight is crucial for predicting reaction outcomes and identifying potential side reactions. For instance, computational studies on related SN2 reactions have successfully described potential energy surfaces. arxiv.org

Predict Reactivity and Selectivity: Computational models can predict which site of a complex molecule is most likely to react with this compound. This is particularly valuable when designing syntheses for multifunctional compounds, where chemo- and regioselectivity are critical.

Screen for New Reactions: In silico screening can be used to virtually test the feasibility of reacting this compound with a large library of potential substrates, identifying promising candidates for experimental validation.

Beyond mechanistic studies, computational fluid dynamics (CFD) can be employed to model and optimize the chemical engineering aspects of processes involving this compound. mdpi.com CFD simulations can help in designing reactors and optimizing parameters like mixing, heat transfer, and residence time, which is particularly relevant for scaling up sustainable processes like those based on flow chemistry. uos.ac.kr

Computational MethodApplication to this compoundResearch Goal
Quantum Mechanics (e.g., DFT) Modeling transition states and reaction pathways with nucleophiles.Understanding reaction mechanisms and predicting product formation.
Molecular Dynamics (MD) Simulating the behavior of the molecule in different solvents.Predicting solubility and optimizing reaction media.
Quantitative Structure-Activity Relationship (QSAR) Correlating molecular structure with reactivity for a series of derivatives.Designing new reagents with tailored reactivity.
Computational Fluid Dynamics (CFD) Simulating fluid flow and reaction kinetics in a reactor.Optimizing process conditions for large-scale, continuous synthesis. mdpi.com

Interdisciplinary Research at the Interface of Chemistry and Biology

The reactivity of sulfonyl chlorides towards nucleophiles present in biological systems (e.g., amine and thiol groups in amino acids) opens up avenues for interdisciplinary research in chemical biology. While highly reactive compounds can be non-specific, controlled and targeted delivery could enable new applications.

One of the most promising emerging areas is the development of chemical probes to detect and visualize specific analytes in living systems. rsc.org The design of such probes often involves a "trigger" group that reacts with the target analyte, leading to a change in a reporter group (e.g., fluorescence). Given the high reactivity of the sulfonyl chloride group, derivatives of this compound could be explored as reactive components in probes designed to target species with strong nucleophilic character. For example, probes for hydrogen sulfide (B99878) (H₂S), a biologically important signaling molecule, often exploit its potent nucleophilicity. rsc.org

Future research directions at the chemistry-biology interface could include:

Design of Activity-Based Probes: Developing probes where a this compound-derived warhead covalently binds to the active site of a specific enzyme. This could be used for enzyme profiling and inhibitor discovery.

Bioconjugation: Exploring the use of this compound derivatives as linkers to attach small molecules (e.g., drugs, fluorophores) to proteins or other biomolecules. The selectivity would be a major challenge to overcome but could be addressed through careful molecular design.

Precursor for Bioactive Sulfonamides: this compound is a useful intermediate for organic synthesis, including for pharmaceuticals. chemicalbook.comthermofisher.com Its utility in creating diverse chloromethanesulfonamides could be systematically explored to generate libraries of new compounds for screening against various biological targets.

This interdisciplinary research requires a synergistic approach, combining organic synthesis to create new molecules, computational modeling to predict their interactions, and biochemical assays to evaluate their activity and specificity in biological contexts.

Q & A

Q. What are the critical safety protocols for handling chloromethanesulfonyl chloride in laboratory synthesis?

this compound is highly lachrymatory and toxic. Key precautions include:

  • Conducting reactions in a well-ventilated fume hood with personal protective equipment (gloves, goggles).
  • Avoiding direct skin/eye contact due to its corrosive nature.
  • Using inert gas (e.g., nitrogen) to minimize exposure during exothermic reactions .
  • Proper disposal of waste via neutralization and hazardous waste protocols .

Q. How can researchers optimize the yield of this compound in its synthesis from s-trithiane?

The synthesis involves chlorination of s-trithiane, where yield (20–32%) depends on:

  • Maintaining reaction temperatures between 40–50°C during chlorine addition.
  • Controlling the rate of chlorine gas introduction (1–2 hours for optimal results).
  • Purification via distillation under reduced pressure (80–81°C at 25 mm Hg) to isolate the product .

Q. What are common byproducts or impurities encountered during reactions with this compound, and how are they managed?

  • Triethylamine hydrochloride : Forms during sulfonylation and is removed by filtration .
  • Unreacted diazomethane : Requires careful quenching due to explosivity .
  • Chlorinated intermediates : Use TLC or HPLC to monitor reaction progress and column chromatography for purification .

Advanced Research Questions

Q. How does the electrophilicity of this compound influence its reactivity in β-lactone formation compared to other sulfonyl chlorides?

this compound’s enhanced electrophilicity (due to electron-withdrawing chlorine) facilitates β-lactone formation from β-hydroxy acids. For example:

  • Methanesulfonyl chloride yields only 15–20% β-lactone, while this compound achieves 72% yield via dianion activation .
  • The chlorine atom stabilizes the transition state, enabling concerted mechanisms in stereospecific rearrangements .

Q. What analytical techniques are recommended to resolve contradictions in stereochemical outcomes during ring-expansion reactions involving this compound?

  • NMR spectroscopy : To track stereochemical retention in bicyclic ethers (e.g., bis-oxepane systems).
  • X-ray crystallography : For definitive structural confirmation of products like septanosides.
  • Kinetic studies : To differentiate between stepwise vs. concerted mechanisms in stereospecific transformations .

Q. How can researchers validate the presence of this compound as an intermediate in degradation pathways, such as during water disinfection?

  • LC-MS/MS : To identify transient intermediates like this compound in NaClO-treated sulfacetamide solutions.
  • Isotopic labeling : Using 36Cl^{36}\text{Cl} to trace chlorine incorporation into degradation products (e.g., polychlorophenols).
  • Computational modeling : To predict reaction pathways and validate experimental observations .

Q. What strategies mitigate competing side reactions when using this compound in multi-step syntheses (e.g., total synthesis of natural products)?

  • Temperature control : Low temperatures (−10°C) suppress undesired nucleophilic attacks during sulfonylation .
  • Sequential reagent addition : Prevents premature decomposition (e.g., diazomethane addition after cooling).
  • Protecting groups : Selective protection of hydroxyl groups reduces side reactions in complex substrates .

Methodological Guidance

  • Contradiction Analysis : When yield discrepancies arise (e.g., 20% vs. 32% in s-trithiane chlorination), compare reaction scales, chlorine flow rates, and purity of starting materials .
  • Data Validation : Cross-reference spectral data with databases (e.g., NIST Chemistry WebBook) to confirm compound identity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.